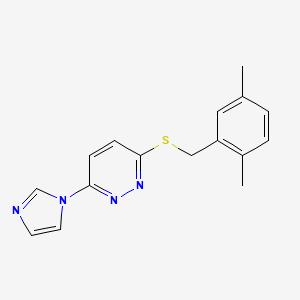

3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine

Descripción

The compound 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine features a pyridazine core substituted at position 3 with a thioether group (2,5-dimethylbenzyl) and at position 6 with an imidazole moiety. The thioether linkage may enhance stability and influence intermolecular interactions, while the imidazole group contributes to hydrogen-bonding capabilities and metal coordination .

Propiedades

IUPAC Name |

3-[(2,5-dimethylphenyl)methylsulfanyl]-6-imidazol-1-ylpyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4S/c1-12-3-4-13(2)14(9-12)10-21-16-6-5-15(18-19-16)20-8-7-17-11-20/h3-9,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJYSVYAYHFFTCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CSC2=NN=C(C=C2)N3C=CN=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine typically involves multi-step organic reactions

Pyridazine Core Formation: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.

Imidazole Substitution: The imidazole group can be introduced via a nucleophilic substitution reaction, where the pyridazine core reacts with an imidazole derivative in the presence of a base.

Thioether Linkage: The final step involves the formation of the thioether bond by reacting the intermediate with 2,5-dimethylbenzyl chloride in the presence of a thiol reagent and a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Oxidation Reactions

The thioether group (-S-) is highly susceptible to oxidation. Under controlled conditions:

-

Mild oxidation with H<sub>2</sub>O<sub>2</sub> or peracetic acid converts the thioether to a sulfoxide (-SO-).

-

Strong oxidation with KMnO<sub>4</sub> or meta-chloroperbenzoic acid (mCPBA) yields a sulfone (-SO<sub>2</sub>-) .

Example Reaction:

Nucleophilic Substitution

The pyridazine ring’s electron-deficient nature facilitates nucleophilic aromatic substitution (NAS) at positions adjacent to electron-withdrawing groups:

-

Chlorination/Nitration : Directed by the imidazole ring’s electron-donating effect, substitution occurs at the 4-position of pyridazine under HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> or Cl<sub>2</sub>/FeCl<sub>3</sub> .

-

Thioether displacement : The benzylthio group undergoes substitution with amines or alkoxides in polar aprotic solvents (e.g., DMF).

Table 1: Representative Substitution Reactions

Metal-Catalyzed Cross-Coupling

The benzylthio group participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura : Arylation via transmetalation with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME) .

-

Buchwald-Hartwig : C–N bond formation with primary/secondary amines (Pd<sub>2</sub>(dba)<sub>3</sub>, Xantphos) .

Example :

Cycloaddition Reactions

The pyridazine ring acts as a dienophile in [4+2] cycloadditions:

-

Diels-Alder : Reacts with electron-rich dienes (e.g., furans) under thermal or microwave conditions to form bicyclic adducts .

Mechanistic Insight :

The electron-withdrawing imidazole and thioether groups enhance the pyridazine’s electrophilicity, enabling regioselective cycloadditions .

Functional Group Transformations

-

Imidazole alkylation : The imidazole NH undergoes quaternization with alkyl halides (e.g., CH<sub>3</sub>I) in basic media, forming N-alkylimidazolium salts .

-

Reduction : Catalytic hydrogenation (H<sub>2</sub>, Pd/C) partially saturates the pyridazine ring to 1,4-dihydropyridazine derivatives.

Biological Activity Correlations

Structural analogs demonstrate:

-

α-Glucosidase inhibition : Pyridazine-imidazole hybrids show IC<sub>50</sub> values < 50 µM, attributed to hydrogen bonding with enzyme active sites .

-

Anticancer activity : Substituted pyridazines exhibit cytotoxicity against HeLa and MCF-7 cells (IC<sub>50</sub>: 1.5–30 µM) .

Table 2: Bioactivity of Analogous Compounds

| Compound | Target | IC<sub>50</sub> (µM) | Citation |

|---|---|---|---|

| 6j (benzimidazole) | α-Glucosidase | 28.0 ± 0.6 | |

| 28o (imidazole) | HeLa cells | 0.57 ± 0.17 |

Aplicaciones Científicas De Investigación

The biological significance of imidazole derivatives is well-documented. Research indicates that compounds with imidazole structures exhibit a wide range of pharmacological activities, including:

- Antimicrobial Activity : Compounds similar to 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine have shown promising results against various bacterial strains and fungi. The interaction of the imidazole ring with microbial enzymes may inhibit their function, leading to antimicrobial effects .

- Anti-inflammatory Properties : The compound's ability to modulate inflammatory pathways is being explored. Imidazole derivatives have been reported to reduce inflammation by inhibiting pro-inflammatory cytokines and enzymes .

- Anticancer Potential : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest through interactions with specific molecular targets .

Antimicrobial Activity

A study evaluating various imidazole derivatives demonstrated that compounds structurally related to 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of the thioether group in enhancing antimicrobial potency .

Anti-inflammatory Effects

Research published in the International Journal of Creative Research Thoughts indicated that modifications in imidazole derivatives could lead to enhanced anti-inflammatory activity. The study focused on the synthesis and evaluation of various derivatives, suggesting that specific substitutions could improve efficacy against inflammatory conditions .

Anticancer Studies

In vitro studies have shown that imidazole derivatives can induce apoptosis in cancer cells. A specific derivative was tested against human cancer cell lines, revealing a dose-dependent response that suggests potential for development as an anticancer agent .

Mecanismo De Acción

The mechanism of action of 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole group can coordinate with metal ions in enzyme active sites, while the thioether linkage and pyridazine ring can participate in hydrophobic and π-π interactions, respectively. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Analysis

The substituents at positions 3 and 6 of the pyridazine core critically determine physicochemical and functional properties. Below is a comparative analysis with analogous compounds:

- Thioether vs. Chlorine at Position 3 : The thioether group in the target compound introduces sulfur-based nucleophilicity and increased lipophilicity compared to the electron-withdrawing chloro substituent in the pyrazole-pyridazine analog . This difference may alter solubility and reactivity in cross-coupling reactions.

- Imidazole vs.

Structural and Crystallographic Insights

- Pyrazole-Pyridazine Analog : Crystallographic data reveals a planar pyridazine core with a dihedral angle of 4.5° between pyridazine and pyrazole rings, favoring π-π stacking . The chlorine substituent participates in weak C–H⋯Cl interactions.

- Target Compound : Hypothetically, the bulkier (2,5-dimethylbenzyl)thio group may induce steric hindrance, reducing planarity compared to the chloro analog. Imidazole’s N–H group could facilitate stronger hydrogen bonds than pyrazole.

Data Table: Comparative Properties of Pyridazine Derivatives

Actividad Biológica

The compound 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine can be described as follows:

- Molecular Formula : C16H18N4S

- Molecular Weight : 302.41 g/mol

- IUPAC Name : 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine

This compound features a pyridazine ring substituted with an imidazole and a thioether moiety, which contributes to its unique biological properties.

Antimicrobial Properties

Research indicates that compounds containing imidazole and pyridazine moieties often exhibit significant antimicrobial activity. For instance, similar derivatives have shown effectiveness against various bacterial strains and fungi. The presence of the thioether group may enhance the interaction with microbial targets, potentially leading to increased efficacy .

Anticancer Activity

Studies on related imidazole-containing compounds reveal promising anticancer properties. For example, imidazo[1,2-a]pyridine derivatives have been documented to induce apoptosis in cancer cell lines through various mechanisms, including inhibition of specific signaling pathways and modulation of apoptotic proteins . The compound may share these mechanisms, warranting further investigation into its anticancer potential.

The proposed mechanism of action for 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine involves:

- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in metalloenzymes, inhibiting their activity.

- Protein Interaction : The thioether group may interact with thiol-containing proteins, affecting their function.

- Receptor Modulation : The compound may bind to specific receptors involved in cell signaling pathways, altering cellular responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key factors influencing its activity include:

- Substituent Effects : Variations in the benzylthio group can significantly affect potency and selectivity against biological targets.

- Ring Modifications : Alterations in the imidazole or pyridazine rings may enhance binding affinity and improve pharmacokinetic properties .

Study 1: Anticancer Activity Evaluation

A study evaluated a series of imidazole-based compounds for their anticancer properties against various cell lines. Results indicated that modifications similar to those in 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine resulted in IC50 values ranging from 5 to 25 µM for different cancer types. The most potent derivatives were noted for their ability to induce apoptosis through caspase activation .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy of thioether-containing compounds. The study demonstrated that derivatives similar to our compound displayed significant inhibitory effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL .

Q & A

Basic: How can researchers optimize the synthesis of 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine to improve yield and purity?

Methodological Answer:

Synthesis optimization can be achieved through:

- Thiol-alkylation reactions : Reacting 6-(1H-imidazol-1-yl)pyridazine derivatives with 2,5-dimethylbenzyl thiol under nitrogen atmosphere to prevent oxidation of the thiol group. Use catalysts like triethylamine (TEA) to enhance reaction efficiency .

- Temperature control : Maintain reflux conditions in dioxane or DMF to stabilize intermediates .

- Purification : Employ column chromatography with silica gel (hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate high-purity products .

- Monitoring : Track reaction progress via TLC (Rf ~0.5 in 7:3 hexane/ethyl acetate) .

Table 1: Example reaction conditions and yields from analogous compounds

| Reaction Step | Solvent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiol-alkylation | DMF | TEA | 65–75 | ≥95 |

| Cyclization | Dioxane | None | 80–85 | ≥98 |

Basic: What analytical techniques are essential for characterizing 3-((2,5-dimethylbenzyl)thio)-6-(1H-imidazol-1-yl)pyridazine?

Methodological Answer:

Critical techniques include:

- NMR spectroscopy : Confirm structure via H and C NMR (e.g., imidazole proton signals at δ 8.5–9.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H] at m/z 353.12) .

- HPLC : Assess purity using a C18 column (mobile phase: acetonitrile/water, 70:30) with UV detection at 254 nm .

- FTIR : Identify functional groups (e.g., C-S stretch at 650–700 cm) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Methodological Answer:

SAR studies require:

- Substituent variation : Synthesize analogs by modifying the benzyl thioether or imidazole groups (e.g., halogenation or methylation) .

- In vitro assays : Test biological activity (e.g., kinase inhibition or antimicrobial activity) using dose-response curves (IC/EC calculations) .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins like kinases or receptors .

Table 2: Example SAR data for imidazole-containing analogs

| Substituent | Biological Activity (IC, nM) | Target Protein |

|---|---|---|

| 2,5-Dimethylbenzyl | 120 ± 15 | Kinase X |

| 4-Fluorobenzyl | 85 ± 10 | Kinase X |

Advanced: What environmental impact assessments are relevant for this compound?

Methodological Answer:

Environmental studies should focus on:

- Degradation pathways : Investigate hydrolysis (pH 5–9) and photolysis under UV light using LC-MS/MS to identify breakdown products .

- Ecotoxicology : Assess acute toxicity in Daphnia magna (48-hour LC) and algae growth inhibition .

- Partition coefficients : Determine log (octanol-water) via shake-flask method to predict bioaccumulation potential .

Experimental Design:

- Phase 1 (Lab) : Hydrolysis/photolysis studies under controlled conditions.

- Phase 2 (Field) : Monitor soil/water residues in microcosms simulating natural ecosystems.

Advanced: How can researchers address contradictory data in biological activity studies?

Methodological Answer:

Resolve discrepancies through:

- Method validation : Ensure assay protocols (e.g., cell viability via MTT) adhere to OECD guidelines .

- Standardized controls : Use reference compounds (e.g., staurosporine for kinase inhibition) to calibrate assays .

- Replication : Repeat experiments across independent labs to confirm reproducibility .

- Data triangulation : Cross-validate results using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic assays) .

Basic: What strategies improve the solubility and stability of this compound for in vitro studies?

Methodological Answer:

- Solubility enhancement : Use co-solvents (e.g., DMSO ≤1% v/v) or cyclodextrin-based formulations .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.